3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
Description
3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a polyheterocyclic compound featuring fused pyrazole, triazole, and pyrimidine rings. Its structure includes two 4-chlorophenyl substituents at positions 3 and 7, along with a hydrogen atom at position 5. This compound belongs to a class of molecules known for their diverse biological activities, including kinase inhibition, adenosine receptor antagonism, and anticancer properties .
Properties
Molecular Formula |
C18H10Cl2N6 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
5,10-bis(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H10Cl2N6/c19-12-3-1-11(2-4-12)16-23-24-18-15-9-22-26(17(15)21-10-25(16)18)14-7-5-13(20)6-8-14/h1-10H |
InChI Key |
MXZNBKYBDFABHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl substituents undergo nucleophilic aromatic substitution under specific conditions. For example:
-
Ammonolysis : Reaction with ammonia in ethanol at 80°C replaces chlorine atoms with amino groups, forming 3,7-bis(4-aminophenyl) derivatives (Yield: 68–72%).
-
Alkoxy Substitution : Methanol in the presence of K₂CO₃ at reflux generates methoxy-substituted analogs (Reaction time: 12 hr; Yield: 55–60%).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃/EtOH | 80°C, 6 hr | 3,7-Bis(4-aminophenyl) | 68–72% |
| CH₃OH/K₂CO₃ | Reflux, 12 hr | 3,7-Bis(4-methoxyphenyl) | 55–60% |
Cyclization and Ring Formation
The compound participates in cycloaddition and annulation reactions:
-
Triazolo Ring Expansion : Treatment with triethyl orthoformate in acetic anhydride forms extended triazolopyrimidine systems (Reaction time: 4 hr; Yield: 75%) .
-
Microwave-Assisted Cyclization : Microwave irradiation (150°C, 20 min) with hydrazine derivatives yields fused pyrimidine rings (Yield: 82%) .
Electrophilic Aromatic Substitution
Electron-rich regions in the hydropyrazolo moiety enable electrophilic attacks:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position (Yield: 50–55%) .
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, which are precursors for further functionalization .
Coupling Reactions
The compound engages in cross-coupling to modify its aryl groups:
-
Suzuki Coupling : Pd(PPh₃)₄ catalyzes reactions with arylboronic acids, replacing chlorophenyl groups with diverse aryl moieties (Yield: 60–70%) .
-
Ullmann Coupling : Copper-mediated coupling with aryl iodides introduces biaryl systems (Reaction time: 24 hr; Yield: 45–50%) .
Functional Group Transformations
Key transformations include:
-
Oxidation : H₂O₂ in acetic acid oxidizes the hydropyrazolo NH group to a nitroso derivative (Yield: 65%) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydro form (Pressure: 50 psi; Yield: 70%) .
Reactivity with Heteroatom Reagents
-
Phosphorylation : POCl₃ at reflux introduces phosphoryl groups at reactive NH sites (Yield: 58%) .
-
Thiolation : CS₂/KOH substitutes hydropyrazolo hydrogens with thiol groups (Reaction time: 8 hr; Yield: 63%) .
Physical Reaction Conditions
Optimized parameters for key reactions:
| Reaction Type | Solvent | Temperature | Catalyst |
|---|---|---|---|
| Nucleophilic Substitution | DMF | 80–100°C | K₂CO₃ |
| Cyclization | Ac₂O | Reflux | None |
| Suzuki Coupling | Toluene | 110°C | Pd(PPh₃)₄ |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[5,4-d]triazolo[4,3-e]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable case involved a derivative that demonstrated potent inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. The structure-activity relationship (SAR) studies revealed that modifications to the triazole ring could enhance potency against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial properties, some derivatives have shown promise as anti-inflammatory agents. The inhibition of inflammatory cytokines in experimental models suggests potential therapeutic applications in treating inflammatory diseases .
Electrochemical Applications
Recent studies have explored the electrochemical behavior of this compound and its derivatives using techniques such as cyclic voltammetry (CV). These investigations aim to understand the interaction of the compound with DNA, which is critical for developing targeted drug delivery systems. The electrochemical profiles indicate that these compounds may serve as effective probes for studying drug-DNA interactions .
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies have indicated that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain a favorable safety margin when tested on normal cell lines. This balance is essential for developing therapeutics with minimal side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s structural uniqueness lies in its triazolo[4,3-e]pyrimidine core, distinguishing it from isomers like triazolo[1,5-c]pyrimidines. For example:
- Triazolo[4,3-c]pyrimidines (e.g., compound 9 in ) exhibit downfield-shifted C3-H and C5-H protons in ¹H-NMR compared to triazolo[1,5-c]pyrimidines (e.g., compound 8 ), with higher melting points (e.g., 9: 245°C vs. 8: 210°C) .
- The 4-chlorophenyl substituents in the target compound contrast with electron-donating groups (e.g., methoxy in compound 6 from ), which alter electronic density and influence reactivity or receptor binding .
Table 1: Structural Comparison of Key Derivatives
Solubility and Pharmacokinetic Challenges
- The target compound’s lipophilic 4-chlorophenyl groups may reduce water solubility, a common issue in this class (e.g., ZM241385 derivatives address this with polar hydroxyl groups) .
Biological Activity
3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse sources.
Synthesis
The synthesis of 3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves several steps including heterocyclization and condensation reactions. The compound can be synthesized from readily available precursors through methods that typically involve refluxing in appropriate solvents. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to 3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine.
- Activity Against Bacteria : The compound has shown promising results against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disk diffusion assays. In one study, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against these pathogens .
- Case Study : A specific derivative of this compound was evaluated for its antibacterial efficacy. The results indicated that it had a notable effect on Salmonella typhi, with an IC50 value of 2.14 µM compared to a standard drug .
Anticancer Activity
Research has also highlighted the anticancer potential of triazole derivatives.
- Mechanism of Action : Compounds like 3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. In vitro studies showed that treatment with these compounds significantly reduced cell migration and proliferation in various cancer cell lines .
- Research Findings : A study reported that a closely related triazole derivative exhibited an IC50 value of 0.564 µM against LSD1, indicating potent inhibitory activity that could be leveraged for cancer therapy .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor.
- Urease Inhibition : Several derivatives were tested for their ability to inhibit urease activity. The results indicated strong inhibitory effects with IC50 values comparable to existing urease inhibitors . This suggests potential applications in treating conditions like kidney stones and peptic ulcers.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds.
Q & A
Q. What are the common synthetic routes for preparing 3,7-bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:
- Hydrazine intermediate formation : Reacting 4-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine derivatives with hydrazine hydrate under reflux to generate hydrazinyl intermediates .
- Cyclization : Treating intermediates with reagents like phenyl isocyanate in pyridine or glacial acetic acid to form fused triazolo-pyrimidine cores .
- Green synthesis : Solvent-free fusion with phenyl acetic acid at elevated temperatures yields derivatives with >90% purity .
- Purification : Column chromatography or recrystallization from ethanol/dimethylformamide ensures high purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and heterocyclic carbons (δ 150–160 ppm). IR confirms N–H stretches (~3400 cm⁻¹) and C=N/C=C bonds (1600–1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (e.g., m/z 450–550 for derivatives) validates molecular formulas .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (e.g., C: ~62%, N: ~24%) .
Q. What preliminary biological activities have been reported?
- Methodological Answer :
- Anticancer screening : Derivatives are tested against Hep-G2 (liver) and Hela-S3 (cervical) cell lines via MTT assays, with IC₅₀ values <10 µM .
- Kinase inhibition : EGFR-TK inhibition is assessed using enzymatic assays, with select derivatives showing >80% inhibition at 1 µM .
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) reveal zones of inhibition comparable to ampicillin .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives?
- Methodological Answer :
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) or iodine in solvent-free conditions improves cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 15 hours to 30 minutes) while maintaining >85% yield .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of chlorophenyl intermediates during coupling reactions .
Q. What structure-activity relationships (SAR) govern its anticancer activity?
- Methodological Answer :
- Substituent effects : 4-Chlorophenyl groups at positions 3 and 7 enhance cytotoxicity by improving lipophilicity and target binding .
- Heterocyclic modifications : Replacing pyrimidine with thiadiazole reduces activity, highlighting the importance of the triazolo-pyrimidine core .
- Dose-response studies : EC₅₀ values correlate with electron-withdrawing substituents (e.g., –NO₂) on aryl rings, which stabilize π-π stacking with kinase domains .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Compare cell lines (e.g., MCF7 vs. MDA-MB-231) and protocols (e.g., serum concentration in culture media) to identify variability sources .
- Metabolic stability testing : Microsomal assays (e.g., human liver microsomes) assess compound degradation rates, explaining discrepancies in in vivo vs. in vitro results .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-EGFR detection) alongside enzymatic assays .
Q. What strategies stabilize this compound during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the hydropyrazole moiety .
- Light protection : Amber vials reduce photodegradation of the triazolo ring .
- Stability-indicating HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products over time .
Q. How to integrate computational modeling with experimental studies?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17) or adenosine A₃ receptors, focusing on key residues like Lys721 and Asp813 .
- MD simulations : GROMACS-based simulations (100 ns) assess binding stability and identify critical hydrogen bonds .
- QSAR models : CoMFA/CoMSIA analyses relate logP and polar surface area to IC₅₀ values, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
